クロマン-4'-オン-3'-スピロ-3-N-メチル-4-フェニル-ピロリジン-2-スピロ-3"-オキサゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

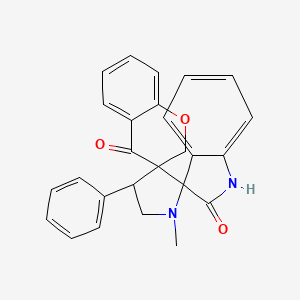

Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. This particular compound features a chroman-4-one core, which is a significant structural entity in medicinal chemistry, fused with a pyrrolidine and oxindole moiety. The intricate structure of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

科学的研究の応用

Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: Due to its unique structure, it exhibits potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

作用機序

Target of action

Chroman-4-one and indole derivatives have been found to interact with a variety of biological targets, including various enzymes, receptors, and proteins . .

Mode of action

The mode of action of chroman-4-one and indole derivatives can vary widely depending on the specific compound and its targets. Some may inhibit enzyme activity, while others may modulate receptor signaling

Biochemical pathways

Chroman-4-one and indole derivatives can influence a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Chroman-4-one and indole derivatives can have diverse ADME properties

Result of action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Chroman-4-one and indole derivatives can have a variety of effects, such as inhibiting cell growth or modulating cellular signaling

Action environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman-4-one core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the formation of the spiro-pyrrolidine ring, which can be synthesized via a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. Finally, the oxindole moiety is introduced through a condensation reaction with isatin derivatives under controlled conditions.

Industrial Production Methods

Industrial production of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, temperature control, and solvent selection to facilitate the reactions. Scale-up processes may also include continuous flow techniques to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs

類似化合物との比較

Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole can be compared with other spirocyclic compounds, such as:

Spirooxindoles: These compounds share the oxindole moiety and exhibit similar biological activities.

Spiropyrrolidines: Featuring the pyrrolidine ring, these compounds are also known for their pharmacological potential.

Chroman-4-one Derivatives: These compounds have the chroman-4-one core and are widely studied for their medicinal properties.

The uniqueness of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole lies in its combination of these structural elements, which imparts a distinct set of chemical and biological properties.

生物活性

Chroman-4'-one-3'-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound with significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological effects, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C26H21ClN2O3

CAS Number: 1164457-72-0

Molar Mass: 444.91 g/mol

The compound features a unique spiro structure that combines chromanone and oxindole moieties, which are known for their diverse biological activities. The presence of the pyrrolidine ring further enhances its potential pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chroman derivatives, including chroman-4'-one-3'-spiro compounds. A significant investigation focused on various flavanone/chromanone derivatives demonstrated promising antiproliferative activity against colon cancer cell lines. The study reported IC50 values ranging from 10 to 30 μM , indicating effective cytotoxicity against cancer cells through mechanisms such as oxidative stress induction and apoptosis .

Table 1: Anticancer Activity of Chroman Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 1 | 10 | Induction of ROS, apoptosis |

| Compound 2 | 20 | Autophagy induction |

| Compound 3 | 30 | DNA damage via oxidative stress |

The pro-apoptotic potential of these compounds was linked to their ability to alter mitochondrial membrane potential, suggesting that they activate programmed cell death pathways . The generation of reactive oxygen species (ROS) was identified as a critical factor in their cytotoxic effects.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| PCH-1 | 31.125 | Proteus mirabilis |

| PCH-2 | 38.12 | Staphylococcus aureus |

The biological activity of chroman derivatives is attributed to several mechanisms:

- Oxidative Stress Induction: Increased ROS levels lead to cellular damage and apoptosis.

- Mitochondrial Dysfunction: Alterations in mitochondrial membrane potential trigger cell death pathways.

- DNA Damage: Compounds induce genotoxic effects that compromise cellular integrity.

Case Studies

A notable case study involved the evaluation of chroman derivatives in various cancer models. Researchers found that specific substitutions on the phenolic rings significantly influenced the antiproliferative efficacy. For instance, derivatives lacking certain substituents exhibited enhanced cytotoxicity compared to those with bulky groups .

特性

InChI |

InChI=1S/C26H22N2O3/c1-28-15-20(17-9-3-2-4-10-17)25(16-31-22-14-8-5-11-18(22)23(25)29)26(28)19-12-6-7-13-21(19)27-24(26)30/h2-14,20H,15-16H2,1H3,(H,27,30) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOFUTURFHYTTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。